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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 1-
phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This

document outlines its chemical and physical properties, detailed spectroscopic data, and a key

synthesis protocol, presenting all quantitative information in accessible tables and workflows.

Core Chemical and Physical Properties
1-Phenylcyclobutanecarbaldehyde, with the CAS number 1469-83-6, is a cyclic aldehyde

featuring a phenyl-substituted cyclobutane ring.[1][2] Its fundamental properties are

summarized below.

Property Value Source

Molecular Formula C₁₁H₁₂O PubChem[1]

Molecular Weight 160.21 g/mol PubChem[1]

CAS Number 1469-83-6 ChemicalBook, PubChem[1][2]

Boiling Point 95-97 °C (predicted) ChemicalBook

Density 1.142±0.06 g/cm³ (predicted) ChemicalBook
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Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control

of 1-phenylcyclobutanecarbaldehyde. The following data has been compiled from various

sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. While a publicly available, experimentally verified spectrum for 1-
phenylcyclobutanecarbaldehyde is not readily available in the searched resources, typical

chemical shifts for similar structural motifs can be predicted.

¹H NMR (Predicted):

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.

Aldehydic Proton (-CHO): Singlet in the range of δ 9.5-10.0 ppm.

Cyclobutane Protons (-CH₂-): Multiplets in the range of δ 1.8-2.8 ppm.

¹³C NMR (Predicted):

Carbonyl Carbon (C=O): Signal expected around δ 200 ppm.

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-145 ppm.

Quaternary Cyclobutane Carbon (C-Ph): Signal in the range of δ 50-60 ppm.

Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of δ 20-40 ppm.

Note: Specific spectral data, including NMR, HPLC, and LC-MS, may be available from

commercial suppliers such as Ambeed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
phenylcyclobutanecarbaldehyde, the characteristic absorption bands are predicted as

follows:
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Functional Group Characteristic Absorption (cm⁻¹)

C=O (Aldehyde) Strong absorption around 1720-1740

C-H (Aldehyde) Two weak bands around 2720 and 2820

C=C (Aromatic) Medium absorptions around 1450-1600

C-H (Aromatic) Weak to medium absorptions above 3000

C-H (Aliphatic) Medium to strong absorptions below 3000

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 1-
phenylcyclobutanecarbaldehyde is expected to show a molecular ion peak (M⁺) at m/z =

160. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and

fragmentation of the cyclobutane ring.

Synthesis Protocol
A key method for the synthesis of aldehydes, including cycloalkanecarboxaldehydes like 1-
phenylcyclobutanecarbaldehyde, involves the use of dihydro-1,3-oxazine intermediates. This

approach is detailed in the work of Meyers et al. in The Journal of Organic Chemistry (1973).

Experimental Workflow: Synthesis via Dihydro-1,3-
oxazine
The general synthetic strategy involves the formation of a 2-substituted dihydro-1,3-oxazine,

which is then reduced and hydrolyzed to yield the target aldehyde.
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Step 1: Formation of Oxazine Intermediate

Step 2: Reduction and Hydrolysis

Phenylacetonitrile

2-(1-Phenylcyclobutyl)-
dihydro-1,3-oxazine

1. n-BuLi
2. 1,3-Dibromopropane

Dihydro-1,3-oxazine

Reduction
(NaBH₄)

Hydrolysis
(Oxalic Acid) 1-Phenylcyclobutanecarbaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-phenylcyclobutanecarbaldehyde.

Detailed Experimental Steps (Based on Meyers et al.,
1973)

Formation of the α-lithiated oxazine: A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-

oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen

atmosphere. To this is added a stoichiometric amount of n-butyllithium, and the mixture is

stirred for 1-2 hours.

Alkylation: 1,3-Dibromopropane is added to the solution, and the reaction is allowed to warm

to room temperature and stirred overnight. This results in the formation of the 2-(1-

phenylcyclobutyl)-dihydro-1,3-oxazine intermediate.

Reduction: The crude intermediate is dissolved in methanol and treated with an excess of

sodium borohydride (NaBH₄) to reduce the C=N bond of the oxazine ring.

Hydrolysis: The resulting N-substituted tetrahydro-1,3-oxazine is hydrolyzed using an

aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired

1-phenylcyclobutanecarbaldehyde.

Purification: The final product is typically purified by distillation under reduced pressure or by

column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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